

2'-Oxoquinine CAS number and molecular structure

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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963

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Technical Guide: 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, a derivative of the well-known antimalarial compound quinine, belongs to the quinolone class of heterocyclic compounds. While research on **2'-Oxoquinine** itself is limited, its structural similarity to other biologically active quinolones suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on **2'-Oxoquinine**, including its chemical identity and molecular structure. Due to the scarcity of specific experimental data for this compound, this guide also presents generalized experimental protocols and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity and Molecular Structure

2'-Oxoquinine is identified by the Chemical Abstracts Service (CAS) number 36508-93-7.^[1] Its molecular formula is C₂₀H₂₄N₂O₃, and its IUPAC name is 4-[(R)---INVALID-LINK--methyl]-6-methoxyquinolin-2(1H)-one.^[1]

Table 1: Physicochemical Properties of **2'-Oxoquinine**

Property	Value	Reference
CAS Number	36508-93-7	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	340.42 g/mol	[1]
IUPAC Name	4-[(R)-4-methoxy-6-methoxyquinolin-2(1H)-one	[1]

Below is the two-dimensional molecular structure of **2'-Oxoquinine**:

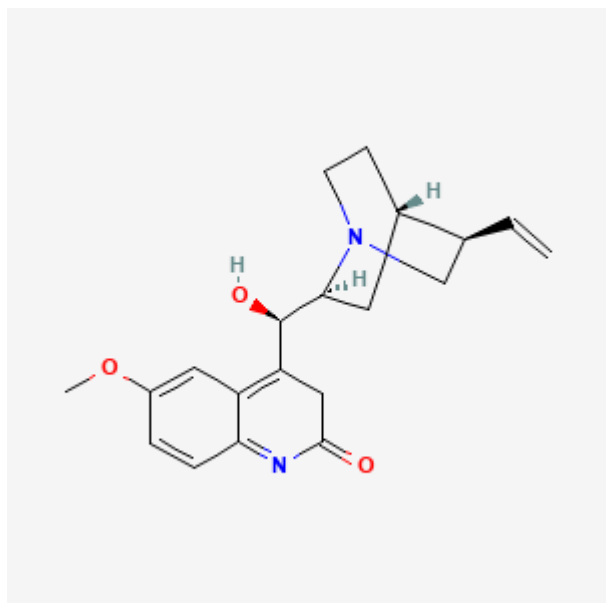


Figure 1: Molecular Structure of **2'-Oxoquinine**.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **2'-Oxoquinine** in the public domain, the following section provides a generalized protocol for its synthesis based on established methods for the oxidation of quinine and related alkaloids. Researchers should note that optimization of these conditions for the specific synthesis of **2'-Oxoquinine** will be necessary.

General Synthesis of 2'-Oxoquinine via Oxidation of Quinine

This protocol is a representative method and may require optimization.

Materials:

- Quinine
- Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or acetone)
- Buffer solution (if required for pH control)
- Reagents for work-up (e.g., sodium thiosulfate, sodium bicarbonate, brine)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
- Silica gel for column chromatography

Procedure:

- Dissolve quinine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.
- Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench any excess oxidizing agent. For example, if using m-CPBA, a solution of sodium thiosulfate can be added.

- Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate **2'-Oxoquinine**.
- Characterize the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Quantitative Data

Specific quantitative biological data for **2'-Oxoquinine**, such as IC50 values, is not readily available in the reviewed literature. However, data for related quinolone and quinone compounds can provide some context for potential biological activity.

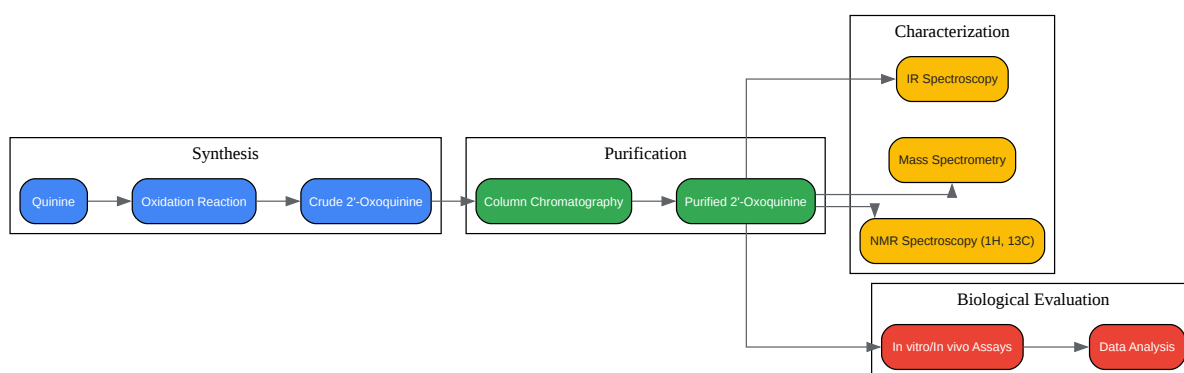
Table 2: Biological Activity of Representative Quinolone and Quinone Derivatives (for reference only)

Compound Class	Target/Assay	IC50/EC50	Reference
Quinolone derivatives	Antibacterial (various strains)	Varies (µg/mL to mM range)	N/A
Naphthoquinone derivatives	Anticancer (various cell lines)	Varies (µM range)	N/A
Quinolone-3-carboxylic acids	Antibacterial (various strains)	Varies (µg/mL range)	N/A

Note: The data in this table is for general informational purposes and does not represent the biological activity of **2'-Oxoquinine**.

Signaling Pathways and Experimental Workflows

Information regarding the specific interaction of **2'-Oxoquinine** with cellular signaling pathways is currently unavailable. The following diagram illustrates a general workflow for the synthesis and characterization of **2'-Oxoquinine**, as no specific biological pathways can be depicted based on the available data.



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Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of **2'-Oxoquinine**.

Conclusion

This technical guide consolidates the currently available information on **2'-Oxoquinine**. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity in publicly accessible literature. The provided generalized protocols and reference data for related compounds aim to facilitate future research into this potentially valuable molecule. Further

investigation is warranted to elucidate the specific properties and potential applications of **2'-Oxoquinine** in the fields of medicinal chemistry and drug development.

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References

- 1. mdpi.com [mdpi.com]
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